molecular formula C25H24ClN3O4S B2602855 N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-19-6

N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2602855
CAS RN: 898448-19-6
M. Wt: 497.99
InChI Key: SOYXFUPOKPRHCO-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C25H24ClN3O4S and its molecular weight is 497.99. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound that can be synthesized through various chemical reactions involving complex intermediates and reagents. The synthesis often involves multistep reaction sequences that include amide bond formation, chlorination, and sulfonation processes. These methodologies are critical for constructing the intricate molecular architecture of such compounds, which are pivotal for their biological activities (Li-qian, 2014).

Pharmacological Investigations Compounds with structural features similar to N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have been explored for their potential pharmacological effects. For instance, tetrahydroisoquinoline derivatives have been studied for their dopamine agonist properties, suggesting a potential application in neurological disorders such as Parkinson's disease. These compounds interact with dopaminergic receptors, influencing neurotransmitter dynamics and offering insights into therapeutic strategies for neurodegenerative diseases (Jacob et al., 1981).

Biological Activities and Mechanistic Studies The structural analogs of N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have been implicated in various biological activities, including their role as ligands for neurotransmitter receptors. Studies have demonstrated the importance of the tetrahydroisoquinoline scaffold in binding to dopamine receptors, influencing receptor activation and signaling pathways. This interaction is significant for understanding the compound's mechanism of action and its potential therapeutic applications in treating conditions associated with dopaminergic dysfunction (Charifson et al., 1988).

Chemical and Biological Diversity The diversity in chemical structure and biological function of compounds related to N1-(3-chloro-4-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide underscores the vast potential for their application in scientific research. These compounds serve as valuable tools for probing biological systems, understanding disease mechanisms, and developing new therapeutic agents. Their varied activities, from enzyme inhibition to receptor modulation, highlight the importance of chemical diversity in advancing pharmacological and biochemical research (Weber et al., 2000).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4S/c1-16-5-11-21(12-6-16)34(32,33)29-13-3-4-18-8-10-20(15-23(18)29)28-25(31)24(30)27-19-9-7-17(2)22(26)14-19/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXFUPOKPRHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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